2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile
Overview
Description
2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile typically involves the condensation reaction of appropriate precursors. One common method is the Gewald reaction, which involves the reaction of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are often used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials science applications.
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylthiophene-3-carbonitrile: Lacks the piperidine-1-carbonyl group.
4-Methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile: Lacks the amino group.
2-Amino-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile: Lacks the methyl group.
Uniqueness
2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile is unique due to the presence of both the amino and piperidine-1-carbonyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups allows for diverse chemical reactivity and the possibility of multiple interactions with biological targets .
Biological Activity
2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H18N2O3S
- Molecular Weight : 282.36 g/mol
- CAS Number : Not explicitly provided in the sources, but related compounds can be tracked via their respective identifiers.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated for their effectiveness against various pathogens.
Compound | Pathogen | MIC (μg/mL) | Activity |
---|---|---|---|
7b | S. aureus | 0.22 | Bactericidal |
10 | E. coli | 0.25 | Bacteriostatic |
13 | K. pneumoniae | 0.30 | Bactericidal |
These results suggest that modifications in the piperidine and thiophene moieties can enhance antimicrobial efficacy, with certain derivatives demonstrating lower MIC values indicative of higher potency against resistant strains .
Anti-inflammatory Effects
Compounds similar to this compound have shown promise in anti-inflammatory assays. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell models.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes involved in inflammatory pathways.
- Biofilm Disruption : The ability to disrupt biofilm formation in bacterial cultures has been noted, which is crucial for combating chronic infections .
- Receptor Interaction : Some studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing pain pathways and providing analgesic effects.
Case Studies
- Study on Antimicrobial Resistance : A comparative study evaluated the effectiveness of various thiophene derivatives against resistant strains of bacteria. The results indicated that modifications in the piperidine ring significantly improved antibacterial activity, with some compounds achieving MIC values as low as 0.22 μg/mL against S. aureus .
- Inflammation Model : In a murine model of inflammation, a derivative was administered to assess its effect on cytokine levels. Results showed a significant reduction in TNF-alpha and IL-6 levels compared to controls, indicating potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
2-amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-9(7-13)11(14)17-10(8)12(16)15-5-3-2-4-6-15/h2-6,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJXXHXNTUWPBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350683 | |
Record name | 2-amino-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313971-49-2 | |
Record name | 2-amino-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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